molecular formula C20H14N4O4S3 B4536316 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4536316
M. Wt: 470.6 g/mol
InChI Key: NVFXYUAUSAGPIF-UHFFFAOYSA-N
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Description

3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with diverse applications in chemistry, biology, medicine, and industry. Its intricate structure incorporates elements of benzothiazole, isoxazole, and thienyl moieties, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves a multistep reaction sequence:

  • Step 1: : Starting with 2-amino-6-(methylsulfonyl)benzothiazole, a series of nucleophilic substitution and cyclization reactions form the core structure.

  • Step 2: : Introduction of the isoxazole ring is achieved through cycloaddition reactions, often using reagents like hydroxylamine and acylating agents.

  • Step 3: : The final steps involve the incorporation of the thienyl group and the formation of the carboxamide, utilizing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production might employ optimized, scalable versions of these synthetic routes, incorporating continuous flow chemistry and automated processes to enhance yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide participates in various chemical reactions, including:

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Hydrogenation reactions affecting the isoxazole or benzothiazole rings.

  • Substitution: : Nucleophilic and electrophilic substitution at various positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: : Employing halides, nitriles, and other reactive groups under acidic or basic conditions.

Major Products

Major products depend on the specific reactions but can include derivatives with modified functional groups enhancing biological activity or altering solubility properties.

Scientific Research Applications

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its bioactivity, potentially interacting with specific enzymes or receptors.

  • Medicine: : Potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.

  • Industry: : Utilized in the development of novel materials, including advanced polymers and catalysts.

Mechanism of Action

The compound exerts its effects through specific interactions at the molecular level:

  • Molecular Targets: : It may target enzymes, proteins, or receptors, inhibiting or modulating their activity.

  • Pathways Involved: : Possible involvement in pathways related to inflammation, microbial infection, or cellular proliferation.

Comparison with Similar Compounds

Comparison with structurally similar compounds highlights its unique properties:

  • Similar Compounds: : Benzothiazole derivatives, isoxazole-containing compounds, thienyl derivatives.

  • Uniqueness: : The combination of these moieties in a single molecule enhances its versatility and potency in diverse applications.

Hope this satisfies your curiosity for the day!

Properties

IUPAC Name

3-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S3/c1-10-17-12(9-14(15-4-3-7-29-15)21-19(17)28-24-10)18(25)23-20-22-13-6-5-11(31(2,26)27)8-16(13)30-20/h3-9H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFXYUAUSAGPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

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